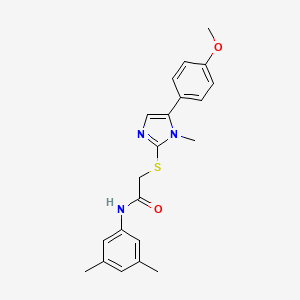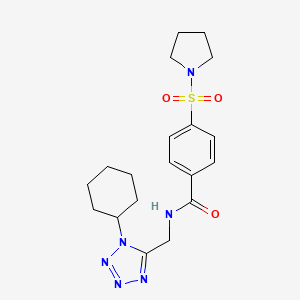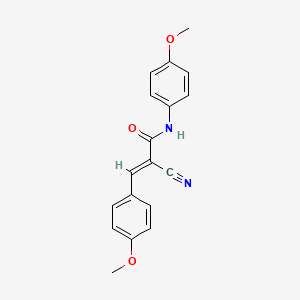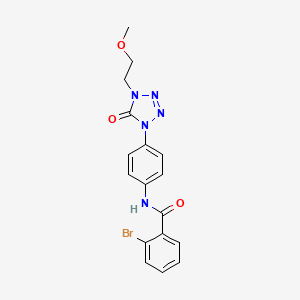![molecular formula C19H28N4O5S B2362486 tert-Butyl-2-((2-(3-Methyl-2,2-Dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidin-1-carboxylat CAS No. 2034201-35-7](/img/structure/B2362486.png)
tert-Butyl-2-((2-(3-Methyl-2,2-Dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H28N4O5S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde auf ihre antibakteriellen und antimykotischen Eigenschaften untersucht. In-vitro-Studien haben eine moderate Aktivität gegen verschiedene Mikroorganismen gezeigt, einschließlich grampositiver Stämme (wie Staphylococcus aureus und Bacillus subtilis) und gramnegativer Stämme (wie Escherichia coli und Pseudomonas aeruginosa) .
- Aufgrund seiner leichten Modifizierbarkeit, geeigneten Alkalität, Wasserlöslichkeit und Fähigkeit zur Bildung von Wasserstoffbrückenbindungen gilt die Einbindung des Piperazinrings als wichtig in der Arzneimittelforschung .
- Sie werden bei der Synthese von Amiden, Sulfonamiden, Mannich-Basen, Schiff'schen Basen, Thiazolidinonen, Azetidinonen und Imidazolinonen eingesetzt .
- Obwohl in der Literatur für diese spezifische Verbindung nicht explizit erwähnt, haben Piperazinderivate eine Antikrebsaktivität gezeigt .
- Piperazin-haltige Verbindungen wurden auf ihre antiparasitären und antihistaminischen Aktivitäten untersucht .
Antibakterielle und Antimykotische Aktivitäten
Arzneimittelforschung und Medizinische Chemie
Amid- und Thiazolidinon-Synthese
Antikrebs-Potenzial
Antiparasitäre und Antihistaminische Eigenschaften
Biologische Wechselwirkungen und Molekulares Design
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen Bereichen ist, von antimikrobiellen Anwendungen bis hin zur Arzneimittelforschung. Ihre vielseitige Struktur und ihre potenziellen Wechselwirkungen machen sie zu einem faszinierenden Kandidaten für weitere Untersuchungen. Forscher können ihre Eigenschaften eingehend untersuchen, um ihr volles Potenzial für therapeutische Zwecke freizusetzen
Wirkmechanismus
Mode of Action
The exact nature of these interactions and the resulting changes in the target would depend on the specific target involved .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Once the target is identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the compound that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its target and the role of that target in cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular location. Without specific information on the compound’s target and mode of action, it’s difficult to predict how these factors might influence the compound’s activity .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-19(2,3)28-18(25)22-12-7-10-16(22)17(24)20-11-13-23-15-9-6-5-8-14(15)21(4)29(23,26)27/h5-6,8-9,16H,7,10-13H2,1-4H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKAVCZWKQUKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)
![2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2362408.png)
![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2362409.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)

![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)



